

# An In-depth Technical Guide to the Physical Properties of (S)-(-)-Citronellic Acid

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## Compound of Interest

Compound Name: (S)-(-)-Citronellic acid

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**(S)-(-)-Citronellic acid**, a naturally occurring monoterpenoid, presents a chiral scaffold of significant interest in the fields of fine chemical synthesis, fragrance development, and pharmaceutical research. A thorough understanding of its physical properties is fundamental to its application, enabling precise control over reaction conditions, formulation development, and analytical characterization. This guide provides a comprehensive overview of the key physical characteristics of **(S)-(-)-Citronellic acid**, offering insights into its behavior and handling for scientific applications.

## Chemical Identity and Molecular Structure

**(S)-(-)-Citronellic acid** is systematically named (3S)-3,7-Dimethyl-6-octenoic acid[1]. Its molecular structure consists of a ten-carbon chain with a carboxylic acid functional group, a chiral center at the C3 position, and a double bond between C6 and C7.

- Molecular Formula: C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>[2][3][4][5]
- Molecular Weight: 170.25 g/mol [2][6][3][4][5][7]
- CAS Number: 2111-53-7[1][2][3][4][8][9]
- Synonyms: (S)-(-)-3,7-Dimethyl-6-octenoic acid[2][3][4]

The structural attributes of **(S)-(-)-Citronellic acid**, particularly its chirality and the presence of both a hydrophilic carboxylic acid and a lipophilic carbon chain, are pivotal in determining its physical and chemical behavior.

Caption: 2D structure of **(S)-(-)-Citronellic acid**.

## Macroscopic and Thermodynamic Properties

The physical state and thermodynamic constants of **(S)-(-)-Citronellic acid** are crucial for its storage, handling, and use in various experimental setups.

### Physical State and Appearance

**(S)-(-)-Citronellic acid** is typically a colorless to pale-yellow liquid at room temperature[1][5]. Its distinct, often described as green-grassy, odor is a notable characteristic[10].

### Thermal Properties

The boiling and melting points are critical for purification techniques such as distillation and for understanding the compound's phase behavior.

- **Boiling Point:** The boiling point is reported under reduced pressure. Values include 115-120 °C at 0.4 mmHg and 121-122 °C at 1 mmHg[2][8][10]. A boiling point of 257°C at atmospheric pressure has also been reported for the racemic mixture[6].
- **Melting Point:** While often a liquid at room temperature, a melting point of 121 - 122 °C / 1 mmHg has been listed, which likely refers to the boiling point at that pressure[5]. The racemic form has a reported melting point of 257°C, which is likely the boiling point as well[7].

### Density and Refractive Index

These properties are useful for identification, purity assessment, and in the formulation of solutions.

- **Density:** The density is consistently reported to be approximately 0.926 g/mL at 25 °C[2][8]. Another source lists a value of 0.923 g/mL at 25 °C[10].

- **Refractive Index:** The refractive index ( $n_{20/D}$ ) is typically in the range of 1.453 to 1.454[2][8][10].

## Optical Properties

As a chiral molecule, the specific rotation of **(S)-(-)-Citronellic acid** is a defining characteristic, essential for confirming its enantiomeric purity.

- **Specific Rotation:** The specific optical rotation ( $[\alpha]_{25/D}$ ) is reported as  $-8^\circ$  (neat)[2]. Another source specifies a range of  $-9.0$  to  $-7.0$  degrees (neat)[9]. This negative sign indicates its levorotatory nature.

## Solubility Profile

The solubility of **(S)-(-)-Citronellic acid** is dictated by its amphiphilic character, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail.

- **Water Solubility:** It is generally considered insoluble or almost insoluble in water[7][10][11].
- **Organic Solvent Solubility:** It is soluble in alcohols and oils[7][10]. Specifically, it is soluble in most fixed oils and propylene glycol, but insoluble in glycerol[7].

This differential solubility is fundamental to extraction and purification processes, as well as its behavior in biological systems.

## Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of **(S)-(-)-Citronellic acid**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule[12][13][14].
- **Infrared (IR) Spectroscopy:** IR spectra reveal the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O stretch[12].

- Mass Spectrometry (MS): Mass spectral data is available, which aids in determining the molecular weight and fragmentation pattern of the compound[7].

## Summary of Physical Properties

Property	Value	Source(s)
CAS Number	2111-53-7	[2][3][4][8][9]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	170.25 g/mol	[2][6][3][4][5][7]
Appearance	Colorless to pale-yellow liquid	[1][5]
Form	Liquid	[2]
Boiling Point	115-120 °C / 0.4 mmHg; 121-122 °C / 1 mmHg	[2][8][10]
Density	0.926 g/mL at 25 °C	[2][8]
Refractive Index	n <sub>20/D</sub> 1.453 - 1.454	[2][8][10]
Specific Rotation	[α] <sub>25/D</sub> -8° (neat)	[2]
Solubility	Insoluble in water; Soluble in alcohols and oils	[7][10][11]

## Experimental Protocols

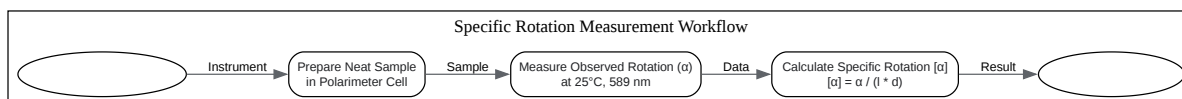
### Determination of Specific Rotation

The specific rotation of **(S)-(-)-Citronellic acid** is a critical parameter for verifying its enantiomeric identity and purity.

Methodology:

- Instrument: A calibrated polarimeter is used.
- Sample Preparation: The sample is analyzed "neat," meaning without a solvent. The liquid is carefully transferred to a polarimeter cell of a known path length (e.g., 1 dm).

- **Measurement:** The temperature is maintained at 25 °C, and the sodium D-line (589 nm) is used as the light source.
- **Calculation:** The observed rotation ( $\alpha$ ) is measured, and the specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * d)$ , where 'l' is the path length in decimeters and 'd' is the density of the liquid in g/mL.



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Caption: Workflow for determining the specific rotation of **(S)-(-)-Citronellic acid**.

## Safety and Handling

**(S)-(-)-Citronellic acid** is a combustible liquid and should be handled with appropriate care in a well-ventilated area[3]. It is classified as a skin irritant and can be toxic upon dermal contact. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.

## Applications in Research and Drug Development

The unique structural features of **(S)-(-)-Citronellic acid** make it a valuable chiral building block in organic synthesis. Its potential anti-inflammatory and antimicrobial properties are also being explored in pharmaceutical research[5]. A thorough understanding of its physical properties is essential for its effective use in these and other applications.

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